1-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)ethanone
Description
Properties
IUPAC Name |
1-[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(12)9-4-5-11(6-9)10(13)8-2-3-8/h8-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQXDULBIKWPPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)ethanone typically involves the following steps:
Pyrrolidine Formation: The formation of the pyrrolidine ring through cyclization reactions.
Acylation: The attachment of the ethanone group to the pyrrolidine ring.
Specific reaction conditions and reagents used in these steps can vary, but common methods include the use of catalysts such as palladium(II) acetate and bases like triethylamine .
Chemical Reactions Analysis
1-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Common reagents and conditions for these reactions include the use of solvents like toluene and acetonitrile, and temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)ethanone exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes and receptors, where the compound binds and modulates their activity. The pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
Key Observations :
- Cyclopropane vs. Aromatic Cores : The target compound’s cyclopropane-pyrrolidine hybrid contrasts with phenyl/pyridine-based analogs. The strained cyclopropane may enhance binding to rigid enzyme pockets compared to planar aromatic systems .
- Substituent Positioning: Ethanol substituents at the 3-position are common, but the cyclopropanecarbonyl group at the 1-position (target) vs. nitro () or carbonyl () groups alters electronic and steric profiles.
Physicochemical Properties
Table 2: Calculated and Experimental Properties
Key Observations :
- The target compound’s LogD (~1.5) suggests moderate lipophilicity, balancing the hydrophobic cyclopropane and polar ethanone. This positions it between the highly lipophilic dichloropyridine analog (LogD ~2.3) and the polar nitro-substituted compound (LogD ~0.8).
- Water solubility is likely moderate due to the ethanone’s hydrogen-bonding capacity, contrasting with the low solubility of halogenated analogs .
Key Observations :
- The target compound’s synthesis likely involves N-acylation of pyrrolidine using cyclopropanecarbonyl chloride, followed by ethanone introduction via ketone formation. This contrasts with cross-coupling () or multi-component reactions ().
- Yields for cyclopropane-containing analogs (e.g., ) are comparable (~70%), suggesting feasible scalability for the target compound .
Biological Activity
1-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)ethanone, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry. Its potential biological activities are linked to its interactions with various molecular targets, particularly in the context of enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The compound consists of a cyclopropane ring attached to a pyrrolidine moiety, which is further connected to an ethanone group. This configuration suggests potential for diverse biological interactions due to the presence of multiple functional groups.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions may modulate signaling pathways involved in various physiological processes. The compound's mechanism includes:
- Enzyme Inhibition : It may act as an inhibitor for certain kinases, particularly those involved in cancer pathways.
- Receptor Binding : Potential modulation of receptors that play roles in neurotransmission and cellular signaling.
Biological Activity Data
Recent studies have highlighted the compound's inhibitory effects on specific enzymes. For instance, it has been evaluated for its activity against Class I PI3-kinase enzymes, which are crucial in cancer cell proliferation. The following table summarizes key findings from relevant research:
| Compound | Target Enzyme | IC50 (µM) | EC50 (µM) | CC50 (µM) |
|---|---|---|---|---|
| This compound | Class I PI3K-a | 0.071 | 2.79 | >10 |
| Other related compounds | GAK | 0.042 | >10 | >10 |
| Novel AAK1 inhibitors | AAK1 | 0.024 | 1.049 | >10 |
Case Studies
Several studies have explored the pharmacological potential of this compound:
- Antitumor Activity : Research indicates that derivatives of this compound exhibit potent anti-tumor activity by inhibiting Class I PI3-kinase enzymes, particularly isoforms associated with tumor growth.
- Antiviral Properties : In vitro assays have demonstrated that related compounds can suppress viral infections, indicating a broader spectrum of biological activity beyond cancer treatment.
Research Findings
The compound has been investigated for various biological activities, including:
- Inhibitory Effects on Kinases : The selectivity and potency against specific kinases suggest its utility in targeted therapies for diseases such as cancer.
- Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile, with high CC50 values suggesting low cytotoxicity at therapeutic concentrations.
Q & A
Q. What are the common synthetic routes for 1-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)ethanone, and how do reaction conditions influence yield?
Answer: The synthesis typically involves acylation of pyrrolidine derivatives. A validated method includes reacting 3-acetylpyrrolidine with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions at 0–5°C . Key factors affecting yield include:
- Catalyst selection : Aluminum chloride enhances electrophilic substitution but may require strict moisture control.
- Temperature : Lower temperatures (e.g., 0°C) minimize side reactions like over-acylation.
- Solvent choice : Dichloromethane or THF is preferred for solubility and inertness.
Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product in >75% yield .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Answer: Structural validation employs:
- NMR spectroscopy : ¹H NMR identifies characteristic signals (e.g., cyclopropane protons at δ 1.0–1.2 ppm; pyrrolidine ring protons at δ 2.5–3.5 ppm).
- Mass spectrometry : High-resolution MS confirms the molecular ion peak ([M+H]⁺ at m/z 209.12).
- X-ray crystallography (if crystalline): Resolves spatial arrangement of the cyclopropane and ketone moieties .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for derivatives of this compound?
Answer: Density functional theory (DFT) calculations predict reactivity:
- Transition state analysis : Identifies energy barriers for cyclopropane ring-opening or ketone reduction.
- Solvent effects : COSMO-RS models simulate solvent interactions to optimize reaction media (e.g., acetonitrile vs. DMF).
- Catalyst docking : Molecular dynamics (MD) simulations guide catalyst selection (e.g., Pd/C for hydrogenation) by modeling substrate-catalyst binding affinities .
Q. What strategies resolve contradictions in reported biological activities of this compound?
Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) arise from:
- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using E. coli ATCC 25922).
- Structural analogs : Compare with similar compounds (e.g., 1-(3-chloropyridin-4-yl)ethanone) to isolate functional group contributions .
- Metabolic stability : Use hepatic microsome assays (e.g., human liver S9 fraction) to assess degradation pathways influencing observed potency .
Q. How does stereoelectronic tuning of the cyclopropane moiety affect pharmacological properties?
Answer:
- Electron-withdrawing effects : The cyclopropanecarbonyl group increases electrophilicity, enhancing interactions with nucleophilic enzyme residues (e.g., serine hydrolases).
- Conformational rigidity : Restricts pyrrolidine ring flexibility, improving target selectivity (e.g., σ₁ receptor binding with Ki < 50 nM).
- Metabolic resistance : Cyclopropane reduces oxidative degradation by cytochrome P450 enzymes compared to linear alkyl chains .
Methodological Challenges and Solutions
Q. What are the limitations of current catalytic systems for large-scale synthesis, and how can they be addressed?
Answer:
- Catalyst poisoning : Impurities in cyclopropanecarbonyl chloride deactivate Lewis acids. Solution: Pre-purify reagents via distillation (bp 140–145°C).
- Scalability : Batch reactors face heat dissipation issues. Switch to flow chemistry with temperature-controlled microreactors to maintain yields >70% at >10 g scale .
Q. How to design SAR studies to explore the impact of pyrrolidine substitution on bioactivity?
Answer:
- Library synthesis : Introduce substituents (e.g., methyl, fluoro) at pyrrolidine C2/C5 positions via reductive amination or halogenation.
- Binding assays : Use surface plasmon resonance (SPR) to quantify interactions with targets (e.g., kinase inhibition).
- Data correlation : Multivariate analysis (e.g., PCA) links structural descriptors (Hammett σ, logP) to IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
